4-Hydroxyisophthalonitrile

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxyisophthalonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzonitrile with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Another method involves the direct hydroxylation of isophthalonitrile using a suitable oxidizing agent. This process requires careful control of reaction conditions to ensure selective hydroxylation at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in achieving efficient production.

化学反応の分析

Types of Reactions

4-Hydroxyisophthalonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxo-1,3-benzenedicarbonitrile.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: 4-Oxo-1,3-benzenedicarbonitrile

Reduction: 4-Hydroxy-1,3-benzenediamine

Substitution: Various substituted derivatives depending on the nucleophile used

科学的研究の応用

Environmental Applications

Pesticide Degradation:

4-Hydroxyisophthalonitrile is primarily recognized for its role as a metabolite of chlorothalonil, a widely used fungicide. Research has demonstrated that this compound can undergo microbial reductive dechlorination, leading to its transformation into less harmful substances.

- Microbial Transformation: Studies indicate that specific microbial strains can effectively degrade chlorothalonil into this compound and further into non-toxic products. This process is crucial for bioremediation strategies aimed at reducing pesticide residues in contaminated environments .

- Microbial Fuel Cells: The application of microbial fuel cells (MFCs) has been explored for the degradation of chlorothalonil, highlighting the capacity of microbes to convert chlorinated compounds into less harmful forms. This method not only aids in detoxifying the environment but also generates energy, showcasing a dual benefit .

Chemical Synthesis and Material Science

Synthesis of New Compounds:

this compound serves as an intermediate in the synthesis of various chemical compounds. Its hydroxyl group allows for further functionalization, making it a valuable building block in organic synthesis.

- Polymeric Materials: Research indicates that derivatives of this compound can be utilized in the production of high-performance polymers. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for applications in aerospace and automotive industries.

Case Studies

作用機序

The mechanism of action of 4-hydroxyisophthalonitrile depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The hydroxyl and nitrile groups play a crucial role in its interaction with molecular targets, influencing its binding affinity and specificity.

類似化合物との比較

4-Hydroxyisophthalonitrile can be compared with other similar compounds, such as:

- 2-Hydroxyisophthalonitrile

- 3-Hydroxyisophthalonitrile

- 4-Hydroxybenzonitrile

Uniqueness

The unique positioning of the hydroxyl group in this compound distinguishes it from its isomers. This specific arrangement influences its chemical reactivity and interaction with other molecules, making it suitable for particular applications where other isomers may not be as effective .

By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields, contributing to advancements in technology and medicine.

生物活性

4-Hydroxyisophthalonitrile (4-HIN) is a compound derived from chlorothalonil, a widely used fungicide. Understanding its biological activity is crucial for evaluating its potential effects on health and the environment. This article synthesizes research findings on the biological activity of 4-HIN, focusing on its toxicity, pharmacokinetics, and potential health impacts.

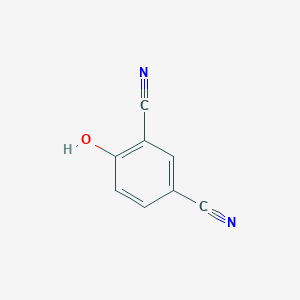

Chemical Structure and Properties

This compound has the molecular formula C₈H₄N₂O and is characterized by a hydroxyl group attached to an isophthalonitrile backbone. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of 4-HIN has been investigated primarily through studies related to its parent compound, chlorothalonil. The following sections detail key findings regarding its toxicity, mutagenicity, and effects on reproduction.

Toxicity Studies

- Acute Toxicity :

- Subchronic Toxicity :

Genotoxicity

- Mutagenicity Tests :

- Studies showed that chlorothalonil did not produce mutagenic effects in vivo, despite some positive results in vitro under specific conditions . This suggests that while 4-HIN may exhibit some mutagenic potential in controlled environments, it is unlikely to pose a significant risk in living organisms.

Pharmacokinetics

Research into the pharmacokinetics of chlorothalonil has provided insights into the behavior of its metabolites, including 4-HIN. Following administration, the compound undergoes metabolic transformations primarily in the liver, leading to various metabolites detectable in plasma and urine.

- Metabolic Pathways : Studies indicate that following oral administration, significant metabolism occurs with various metabolites being formed. The parent compound remains predominant initially but is gradually converted into metabolites like 4-HIN .

Reproductive and Developmental Toxicity

- Reproductive Studies :

- Developmental Effects :

Case Studies

Several case studies have been conducted to further elucidate the effects of 4-HIN:

- Case Study 1 : A study involving chronic exposure to chlorothalonil demonstrated increased kidney weights and preneoplastic lesions in rats, suggesting a potential link between long-term exposure to 4-HIN and renal toxicity .

- Case Study 2 : Research focusing on dermal exposure revealed dose-dependent irritation and systemic effects in rabbits, highlighting the compound's irritant properties when applied to skin .

Summary Table of Biological Activity Findings

特性

IUPAC Name |

4-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESYLFCJDFCRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489568 | |

| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34133-58-9 | |

| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。